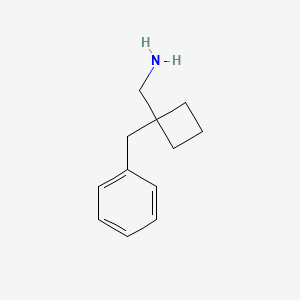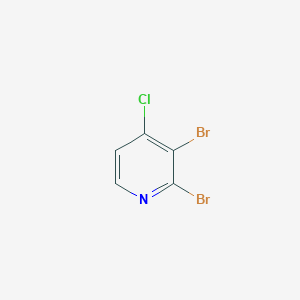
2,3-Dibromo-4-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-二溴-4-氯吡啶是一种卤代吡啶衍生物。吡啶是一类杂环芳香族有机化合物,其特征在于含有六元环结构,其中包含一个氮原子。2,3-二溴-4-氯吡啶中存在溴和氯原子使其成为有机合成中的一种宝贵中间体,特别是在开发药物、农用化学品和其他精细化学品方面。
准备方法
合成路线和反应条件
2,3-二溴-4-氯吡啶的合成通常涉及吡啶衍生物的卤化。一种常见的方法是在催化剂存在下或特定反应条件下,使用溴或溴化剂(例如N-溴代琥珀酰亚胺(NBS))溴化4-氯吡啶 。该反应通常在二氯甲烷或氯仿等有机溶剂中进行,并在受控温度下进行,以确保在2位和3位选择性溴化。
工业生产方法
2,3-二溴-4-氯吡啶的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少副产物。连续流动反应器和自动化系统通常用于确保一致的生产质量和效率。
化学反应分析
反应类型
2,3-二溴-4-氯吡啶会发生各种化学反应,包括:
取代反应: 在适当条件下,溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代.
偶联反应: 它可以参与铃木-宫浦反应和其他交叉偶联反应,形成碳-碳键.
常用试剂和条件
亲核试剂: 胺、硫醇、醇盐。
催化剂: 用于偶联反应的钯催化剂。
溶剂: 二氯甲烷、氯仿、四氢呋喃(THF)。
形成的主要产物
- 具有各种官能团的取代吡啶。
- 与芳基或烷基偶联的产物。
- 还原衍生物,如2,3-二溴-4-氨基吡啶。
科学研究应用
2,3-二溴-4-氯吡啶用于各种科学研究应用:
化学: 作为合成复杂有机分子和杂环化合物中间体.
生物学: 在开发具有生物活性的分子和潜在药物候选物方面.
医药: 作为具有潜在治疗特性的药物合成中的构建块.
作用机制
相似化合物的比较
2,3-二溴-4-氯吡啶可以与其他卤代吡啶进行比较,例如:
3,5-二溴-4-氯吡啶: 结构类似,但溴原子位于不同位置.
2,4-二溴-3-氯吡啶: 另一种异构体,具有不同的卤素位置。
2,3-二氯-4-溴吡啶: 在2位和3位包含氯原子而不是溴。
2,3-二溴-4-氯吡啶的独特之处在于其特定的卤化模式,这赋予了其独特的反应性和性质,使其适合于特定的合成应用。
属性
分子式 |
C5H2Br2ClN |
|---|---|
分子量 |
271.34 g/mol |
IUPAC 名称 |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI 键 |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


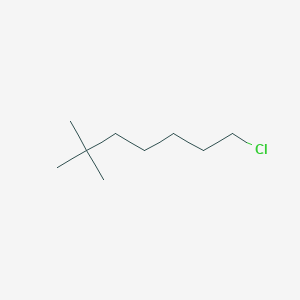
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
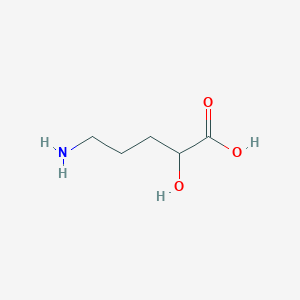
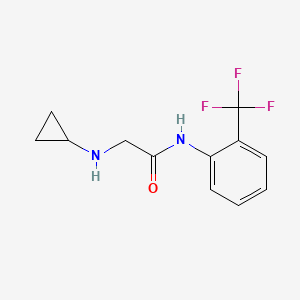
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

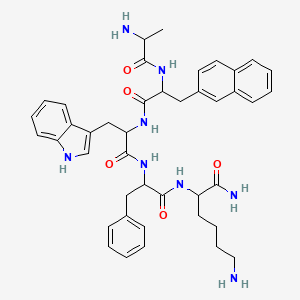



amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)
